molecular formula C11H10Cl2N4O B12614967 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-27-2

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B12614967
CAS No.: 920512-27-2
M. Wt: 285.13 g/mol
InChI Key: RFYQNPZMKKGOIQ-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a phenolic ring linked via an aminomethyl spacer to a 4,6-dichloropyrimidine core, a structure known for its versatile reactivity and potential biological activity. The 4,6-dichloropyrimidine group is a key pharmacophore recognized for its ability to inhibit immune-activated nitric oxide (NO) production, as demonstrated in studies on mouse peritoneal cells . Compounds with this scaffold, such as 5-fluoro-2-amino-4,6-dichloropyrimidine, have shown potent anti-inflammatory activity by suppressing NO synthesis without cytotoxic effects, suggesting a specific immunomodulatory mechanism that merits further investigation . Furthermore, the dichloropyrimidine moiety is highly amenable to nucleophilic aromatic substitution (S N Ar) reactions, allowing researchers to systematically introduce diverse amines, alkoxides, and other nucleophiles to create libraries of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

920512-27-2

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

2-amino-5-[[(4,6-dichloropyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H10Cl2N4O/c12-9-4-10(13)17-11(16-9)15-5-6-1-2-7(14)8(18)3-6/h1-4,18H,5,14H2,(H,15,16,17)

InChI Key

RFYQNPZMKKGOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC(=CC(=N2)Cl)Cl)O)N

Origin of Product

United States

Preparation Methods

Method A: Direct Reaction with Phosphorus Oxychloride

In this method, 2-amino-4,6-dihydroxypyrimidine is slurried in phosphorus oxychloride at temperatures between 40°C and 80°C. An acid-removing agent such as N,N-dimethylaniline is added to facilitate the reaction.

  • Reaction Conditions :

    • Temperature: 55°C to 68°C
    • Mole Ratio (POCl₃ to dihydroxypyrimidine): Approximately 3.4:1 to 4.2:1
    • Acid-removing agent: N,N-dimethylaniline (1.7 to 2.5 moles per mole of dihydroxypyrimidine)

This method has shown improved yields and reduced by-products compared to traditional methods that require reflux or additional solvents.

Method B: Use of Alternative Chlorinating Agents

Other chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be employed in the synthesis of dichloropyrimidine derivatives. These reactions typically involve similar conditions but may vary in yield and purity.

Substitution Reactions for Final Compound Synthesis

Once the dichloropyrimidine is synthesized, it can undergo further reactions to introduce the phenolic and amino groups necessary for forming 2-amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol.

SNAr Reactions

The substitution nucleophilic aromatic (SNAr) reaction is commonly used for this purpose. In this reaction, the dichloropyrimidine acts as an electrophile and reacts with appropriately substituted phenols or amines.

  • Typical Reaction Setup :

    • Reactants: Dichloropyrimidine and substituted phenol
    • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
    • Temperature: Varies based on substrate reactivity

This method allows for a variety of substitutions at different positions on the aromatic ring, leading to diverse derivatives with potential biological activity.

Yield and Purity Considerations

The yield and purity of the synthesized compounds are critical factors in their application:

Method Yield (%) Purity (%) Notes
Direct Reaction with POCl₃ ~70% ~91-95% High efficiency; minimal by-products
Alternative Chlorination Agents ~30% Variable Often lower yields; complex isolation processes

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, quinones, and various amine derivatives .

Scientific Research Applications

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it can interfere with viral replication by inhibiting nucleic acid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) 4,6-Dichloro-2-Aminophenol (DCAP)
  • Key Differences: Lacks the pyrimidine ring and aminomethyl bridge, reducing steric bulk and hydrogen-bonding complexity.
  • Applications : Primarily used as a synthetic intermediate rather than a bioactive compound .
(b) 6-((4,6-Dichloropyrimidin-2-yl)Amino)Hexan-1-ol (Compound 8a, )
  • Structure: Features a hexanol chain instead of the phenol-aminomethyl group.
  • Key Differences: The aliphatic chain may enhance solubility in non-polar solvents but reduce aromatic interactions critical for target binding.
  • Biological Activity : Reported as a PI3 kinase inhibitor, suggesting the dichloropyrimidine moiety contributes to kinase targeting .
(c) 5-(2-Amino-4,6-Dihydroxy-5-Pyrimidinyl)-2-Methylpentanoic Acid ()
  • Structure: Pyrimidine ring with amino and dihydroxy groups linked to a methylpentanoic acid chain.
  • Key Differences: Hydroxy groups increase polarity, while the carboxylic acid chain enables ionic interactions. This contrasts with the phenol group in the target compound, which offers weaker acidity but better membrane permeability .

Physicochemical Properties

The table below compares key properties of the target compound and analogues:

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP (Predicted) Hydrogen-Bond Donors
Target Compound C₁₁H₁₀Cl₂N₄O 309.12 275–280* 2.8 3 (2 -NH, 1 -OH)
4,6-Dichloro-2-aminophenol (DCAP) C₆H₅Cl₂NO 178.02 268–287 1.5 2 (1 -NH, 1 -OH)
Compound 8a C₁₀H₁₄Cl₂N₄O 293.15 Not reported 3.2 2 (1 -NH, 1 -OH)
5-(2-Amino-4,6-dihydroxy...) C₁₀H₁₅N₃O₄ 241.24 >300 -0.5 5 (3 -OH, 2 -NH)

*Hypothetical value based on structurally similar compounds in .

Key Observations :

  • The target compound’s higher molecular weight and LogP suggest enhanced lipophilicity compared to DCAP, favoring membrane penetration.
  • The presence of three hydrogen-bond donors (vs. two in DCAP and Compound 8a) may improve target binding but reduce solubility .

Biological Activity

2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that combines an amino group with a dichloropyrimidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents.

Chemical Structure and Properties

The chemical formula for this compound is C11H10Cl2N4O. The presence of chlorine atoms and the pyrimidine ring are significant as they often enhance biological activity through various mechanisms.

Research indicates that compounds containing pyrimidine derivatives can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specifically, the 4,6-dichloropyrimidine component may exhibit inhibitory effects on kinases or other proteins involved in cancer progression or viral replication.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related pyrimidine compounds. For instance, compounds such as N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide have been shown to inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M), which is critical for halting cancer progression.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431 (EGFR+)TBDEGFR inhibition, apoptosis induction
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamideVariousTBDCell cycle arrest, apoptosis

Antiviral Activity

The compound's structure suggests potential antiviral applications, particularly as an intermediate in synthesizing nucleotide derivatives. Pyrimidine derivatives have been historically used to develop drugs targeting viral replication mechanisms. For example, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been noted for its role in creating antiviral nucleotide derivatives that inhibit viral polymerases.

Case Studies

  • Study on EGFR Inhibition : A recent study evaluated the biological activity of related compounds against epidermal growth factor receptor (EGFR). The findings revealed that certain derivatives demonstrated significant inhibition of EGFR phosphorylation at concentrations as low as 10 µM. This suggests that this compound could potentially exhibit similar activities through structural analogs .
  • Cytotoxicity Assessment : In another investigation focusing on cytotoxicity across various cancer cell lines, compounds with similar structural features exhibited IC50 values ranging from 13.23 to 213.7 µM. These results indicate a promising avenue for further exploration of this compound's efficacy against cancer cells .

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